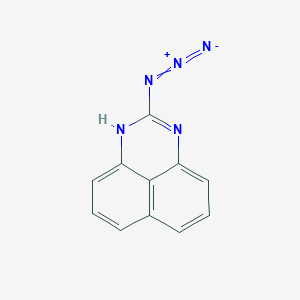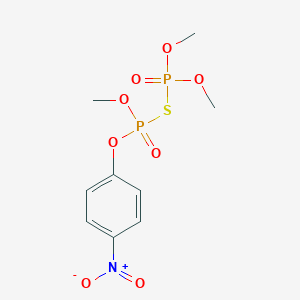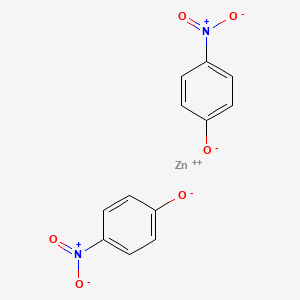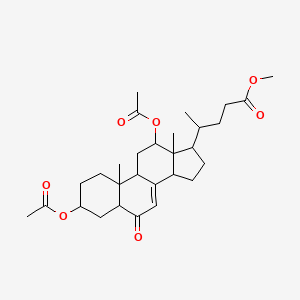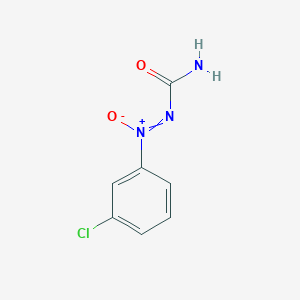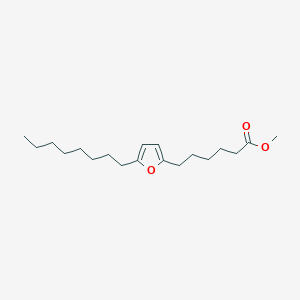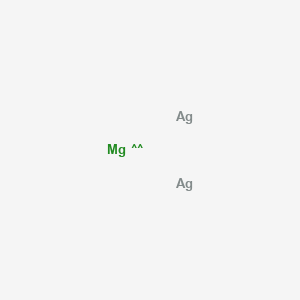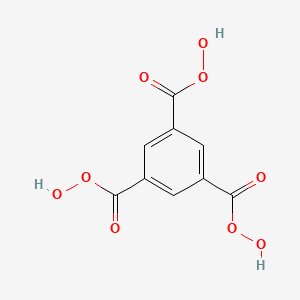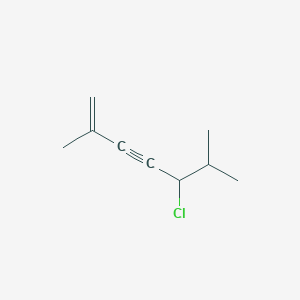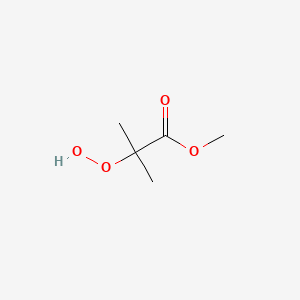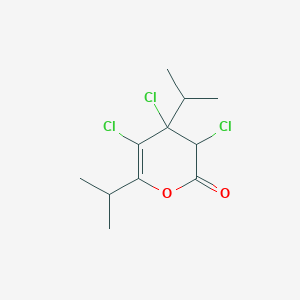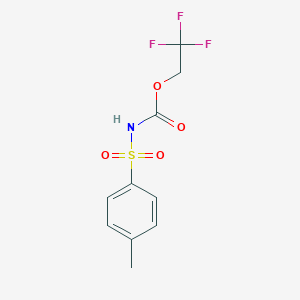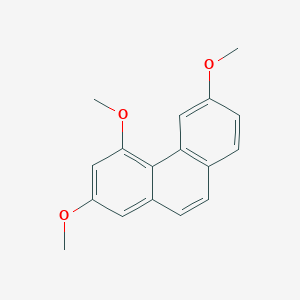
2,4,6-Trimethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2, 4, and 6 positions. Phenanthrenes are known for their occurrence in various natural sources, including plants and fungi, and have been studied for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxyphenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate stilbene derivatives under UV irradiation, leading to the formation of dihydrophenanthrenes, which can then be oxidized to phenanthrenes . Another approach involves the use of multi-component reactions, such as the reaction of aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and other aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators . Additionally, it can modulate the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammation and immune responses .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethoxyphenanthrene can be compared with other similar phenanthrene derivatives, such as:
2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene: Known for its cytotoxic activity against cancer cells.
3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene: Exhibits anti-inflammatory properties.
6-Hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I): Isolated from Dioscorea batatas and has shown anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63366-84-7 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2,4,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-14(19-2)10-16(20-3)17(12)15(11)9-13/h4-10H,1-3H3 |
Clé InChI |
SLEILPOCCHXPTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC3=CC(=CC(=C32)OC)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


